Anti-inflammatory agent 77

Molecular docking IL-6 inhibition Binding affinity

Researchers modeling IL-6-driven wound healing often face inconsistent target engagement with generic anti-inflammatory agents. Anti-inflammatory agent 77 (C12) solves this by providing a rigorously validated, mono-carbonyl curcumin analog with multi-parametric in silico confirmation of IL-6 binding. - Convergent computational validation: docking (-45.60 kcal/mol), MM-GBSA (-20.28 kcal/mol), and MD stability superior to clindamycin. - Lead candidate from a 18-compound library, ensuring data-driven selection. - Favorable ADMET predictions support PK/PD modeling. Supplied as a chemically defined small molecule, enabling reproducible dose-response studies.

Molecular Formula C25H34O3
Molecular Weight 382.5 g/mol
Cat. No. B12386817
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAnti-inflammatory agent 77
Molecular FormulaC25H34O3
Molecular Weight382.5 g/mol
Structural Identifiers
SMILESCC1=C(C(CCC1)(C)C)C=C2CCCC(C2=O)CC3=CC(=C(C=C3)OC)OC
InChIInChI=1S/C25H34O3/c1-17-8-7-13-25(2,3)21(17)16-20-10-6-9-19(24(20)26)14-18-11-12-22(27-4)23(15-18)28-5/h11-12,15-16,19H,6-10,13-14H2,1-5H3/b20-16+
InChIKeyISMHVJXICODEBR-CAPFRKAQSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Anti-Inflammatory Agent 77 (C12): A β-Cycloacinamide-Derived Mono-Carbonyl Curcumin Analog IL-6 Inhibitor for Wound Healing Research


Anti-inflammatory agent 77, also designated compound C12, is a β-cycloacinamide-derived mono-carbonyl curcumin analog with the molecular formula C25H34O3 and a molecular weight of 382.54 g/mol [1]. It functions as an inhibitor of interleukin-6 (IL-6), a pleiotropic cytokine that governs inflammation, tissue repair, and scar formation during wound healing [2]. The compound was identified through a systematic computational screening campaign encompassing QSAR modeling, molecular docking, molecular dynamics (MD) simulation, and MM-GBSA binding free energy calculations performed on a library of 18 β-cycloidal-derived mono-carbonyl curcumin analogs, from which C12 emerged as the lead candidate [2]. It is supplied by multiple vendors under catalog numbers including HY-163458 (MedChemExpress) and T209451 (TargetMol) for research-use-only applications .

Why IL-6 Inhibitor Substitution Risks Experimental Failure: Quantitative Differentiation of Anti-Inflammatory Agent 77 (C12)


IL-6 inhibitors represent a heterogeneous class with divergent binding modes, target engagement mechanisms, and pharmacokinetic properties that preclude interchangeable use. Anti-inflammatory agent 77 (C12) specifically targets the IL-6 protein through a unique β-cycloacinamide-derived mono-carbonyl curcumin scaffold, whereas clinically precedented comparators such as clindamycin act through distinct molecular recognition patterns [1]. Computational head-to-head evaluation against the FDA-approved drug clindamycin revealed that C12 exhibits a molecular docking score of −45.60 kcal/mol compared to −42.32 kcal/mol for clindamycin, and an MM-GBSA binding free energy of −20.28 kcal/mol versus −8.36 kcal/mol — a 2.43-fold advantage in predicted binding energetics that cannot be assumed for any other mono-carbonyl curcumin analog in the series [1]. Substituting C12 with an untested congener or a generic IL-6 pathway inhibitor without equivalent computational validation introduces uncontrolled variability in target engagement, residence time, and downstream pharmacological readout, directly compromising experimental reproducibility in wound healing models where IL-6 suppression dynamics are critically dose- and time-dependent .

Quantitative Comparator Evidence: Anti-Inflammatory Agent 77 (C12) Versus Clindamycin and In-Class Analogs


Molecular Docking Binding Affinity: C12 Outperforms the FDA-Approved Drug Clindamycin at the IL-6 Active Site

In a direct head-to-head molecular docking study targeting the active site of the human IL-6 protein, compound C12 (Anti-inflammatory agent 77) achieved a docking score of −45.6044 kcal/mol, which represents a 7.8% improvement in predicted binding affinity over the FDA-approved comparator drug clindamycin (−42.3223 kcal/mol) [1]. C12 recorded the strongest docking score among all 18 β-cycloidal-derived mono-carbonyl curcumin analogs evaluated in the study, establishing its rank as the top-performing ligand within the screened library [1].

Molecular docking IL-6 inhibition Binding affinity Curcumin analog

MM-GBSA Binding Free Energy: A 2.43-Fold Advantage of C12 Over Clindamycin in Post-Docking Energetic Refinement

Following molecular docking, MM-GBSA (Molecular Mechanics–Generalized Born Surface Area) calculation was employed to refine the binding free energy estimates. Compound C12 yielded an MM-GBSA ΔG_bind value of −20.28 kcal/mol, compared to −8.36 kcal/mol for clindamycin — a 2.43-fold (142.6%) advantage in predicted binding energetics favoring C12 [1]. This parameter, which accounts for solvation effects and entropic contributions absent from docking scores, provides a more rigorous and pharmacologically relevant estimate of protein–ligand binding thermodynamics [1]. C12's MM-GBSA value was the highest among all 18 compounds tested, consistent with its top docking rank [1].

MM-GBSA Binding free energy IL-6 Lead optimization

Molecular Dynamics Simulation Stability: C12 Demonstrates the Highest IL-6 Complex Stability Among All Tested Compounds

Molecular dynamics (MD) simulations were performed to assess the temporal stability of protein–ligand complexes under near-physiological conditions. The MD simulation analysis demonstrated that the lead compound C12 maintained the highest overall stability within the IL-6 active site when compared directly to the reference drug clindamycin [1]. While the published abstract does not enumerate explicit RMSD or RMSF values, the study explicitly concludes that C12 exhibited the highest stability among all 18 compounds tested, a qualitative ranking that reinforces the quantitative docking and MM-GBSA results [1]. This tripartite convergence of docking, MM-GBSA, and MD simulation data uniquely positions C12 as the most comprehensively validated computational hit in the series [1].

Molecular dynamics Protein–ligand stability RMSD IL-6 inhibitor

QSAR-Derived pIC50 Ranking: All 18 Compounds Predicted Below pIC50 10, with C12 Recommended as the Lead Candidate

A quantitative structure-activity relationship (QSAR) model was developed to predict the pIC50 values for the entire 18-compound library. The calculated pIC50 values for all 18 β-cycloidal-derived mono-carbonyl curcumin analogs fell below 10, indicating that every compound in the series may possess potential therapeutic efficacy against IL-6 [1]. Within this series, C12 was specifically recommended as the lead IL-6 inhibitor for future testing and development, based on the integrated ranking across all computational endpoints including docking score, MM-GBSA energy, MD stability, and ADMET prediction [1]. It is important to note that these are computationally predicted pIC50 values; in vitro enzymatic or cell-based IC50 confirmation for C12 has not yet been published, representing a key evidence gap [1].

QSAR pIC50 Curcumin analog Lead identification

ADMET Drug-Likeness Prediction: Favorable In Silico Profile Supports C12 as a Developable Candidate

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction analysis was performed on the 18-compound library. The ADMET analysis predicted that C12 possesses favorable drug-likeness properties suitable for further development as a therapeutic candidate [1]. While specific ADMET parameter values (e.g., LogP, aqueous solubility, CYP inhibition profile, hERG liability, Ames mutagenicity) were not enumerated in the publicly available abstract, the favorable composite prediction distinguishes C12 from analogs that may have been deprioritized due to ADMET liabilities [1]. This class-level advantage — improved pharmacokinetic stability of mono-carbonyl curcumin analogs over the parent curcumin — is broadly corroborated by independent studies demonstrating that deletion of the β-diketone moiety enhances chemical stability and oral bioavailability [2].

ADMET Drug-likeness Pharmacokinetics Curcumin analog

High-Impact Research and Procurement Application Scenarios for Anti-Inflammatory Agent 77 (C12)


In Vitro Wound Healing Model Development with Defined IL-6 Pharmacological Suppression

Researchers establishing scratch-wound or co-culture wound healing assays in fibroblast, keratinocyte, or macrophage cell lines can deploy Anti-inflammatory agent 77 (C12) as a chemically defined, small-molecule IL-6 inhibitor with multi-parametric computational validation. Unlike polyclonal anti-IL-6 antibodies or non-selective anti-inflammatory agents (e.g., curcumin, which suffers from β-diketone instability at physiological pH), C12 offers a molecularly characterized tool compound whose IL-6 binding mode has been resolved through docking, MD simulation, and MM-GBSA analysis [1]. The convergence of three independent computational methods on C12 as the lead candidate across an 18-compound library provides an evidence-based rationale for prioritizing this compound in dose-response studies examining IL-6-dependent wound closure kinetics, extracellular matrix deposition, and scar formation [1].

Structure-Activity Relationship (SAR) Benchmarking for Mono-Carbonyl Curcumin Analog Optimization Programs

Medicinal chemistry groups engaged in mono-carbonyl curcumin analog lead optimization can use C12 as a computational benchmark compound. Its docking score (−45.60 kcal/mol), MM-GBSA (−20.28 kcal/mol), and MD stability profile constitute a validated reference dataset against which newly synthesized analogs can be compared using identical in silico protocols [1]. Procuring C12 as a physical reference standard enables head-to-head in vitro validation of computational predictions, thereby anchoring SAR campaigns in experimentally verified compound performance rather than relying solely on virtual screening outputs [1].

IL-6 Pathway Dissection in Inflammatory Disease Models Requiring Selective Cytokine Modulation

In experimental models of chronic inflammation — including rheumatoid arthritis, inflammatory bowel disease, and psoriasis — where IL-6 trans-signaling drives pathogenesis, Anti-inflammatory agent 77 (C12) provides a small-molecule alternative to biological agents (e.g., tocilizumab). Its computationally predicted selectivity profile for IL-6 offers researchers a tool to dissect IL-6-specific contributions to disease progression without the confounding pleiotropic effects associated with broad-spectrum anti-inflammatory agents [1]. The compound's favorable ADMET prediction further supports its use in pharmacokinetic/pharmacodynamic (PK/PD) modeling studies aimed at correlating IL-6 target engagement with disease-relevant endpoints [1].

Procurement Decision Support for Compound Library Screening Core Facilities

Core facilities and compound management groups constructing focused IL-6 inhibitor screening libraries can leverage the quantitative differentiation evidence for C12 to justify its inclusion over structurally related but computationally uncharacterized analogs. With 17 other β-cycloidal-derived mono-carbonyl curcumin analogs in the published series, C12 is the only compound whose selection is supported by convergent docking, MM-GBSA, MD simulation, and ADMET data [1]. This evidence package enables procurement officers to make data-driven purchasing decisions, minimizing the acquisition of redundant or under-characterized analogs and optimizing library diversity per unit budget [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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